Barium manganate

Catalog No.
S1898190
CAS No.
7787-35-1
M.F
BaH2MnO4
M. Wt
258.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium manganate

Prevent over-oxidation of primary alcohols to carboxylic acids. Barium manganate (BaMnO4) provides selective oxidation to aldehydes. Heterogeneous and insoluble, enabling simple filtration workup-no aqueous extractions. Superior stability ensures reproducible batch-to-batch results. • Aldehyde yields >90% without over-oxidation. • Fast workup: solid by-products removed by filtration. • Shelf-stable and consistent performance, unlike MnO2.

CAS Number

7787-35-1

Product Name

Barium manganate

IUPAC Name

barium(2+);dioxido(dioxo)manganese

Molecular Formula

BaH2MnO4

Molecular Weight

258.28 g/mol

InChI

InChI=1S/Ba.Mn.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2

InChI Key

VQESSEMRXNWKMZ-UHFFFAOYSA-L

SMILES

[O-][Mn](=O)(=O)[O-].[Ba+2]

Canonical SMILES

O[Mn](=O)(=O)O.[Ba]

The exact mass of the compound Barium manganate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Barium manganate(VI), Barium manganate, Barium manganese oxide (BaMnO4), Barium tetraoxomanganate(VI), Manganic acid (H2MnO4) barium salt (1:1)

Purity

≥95%

Package Size

5 g, 25 g

Barium manganate (BaMnO4) is a solid, inorganic compound containing manganese in the +6 oxidation state.[6] It functions as a powerful and selective oxidizing agent in organic chemistry, prized for its stability and heterogeneous nature. Unlike permanganates, which contain Mn(VII), barium manganate offers a milder reactivity profile, making it particularly suitable for targeted transformations where over-oxidation is a concern.[1] Its insolubility in water and common organic solvents is a key physical property that simplifies laboratory and industrial workflows, allowing for easy separation from reaction mixtures by simple filtration.[6][7]

Procurement Fit

1
Heterogeneous oxidant for controlled selective alcohol oxidation
2
Grade options from technical to high-purity and nanopowder for synthesis or pigment use
3
Mn(VI) oxidation state offers milder reactivity than permanganate, reducing over-oxidation risk

Substituting Barium Manganate (BaMnO4) with other common manganese oxidants can lead to significant process failures and undesirable product outcomes. The use of a stronger, soluble oxidant like potassium permanganate (KMnO4) frequently results in over-oxidation, converting primary alcohols to carboxylic acids instead of the desired aldehydes.[1][2] Conversely, substituting with potassium manganate (K2MnO4), another Mn(VI) source, introduces significant handling and stability issues; K2MnO4 is only stable in strongly alkaline solutions and readily disproportionates in neutral or acidic media, compromising reproducibility.[3][4] While manganese dioxide (MnO2) is also a mild, heterogeneous oxidant, its reactivity is notoriously dependent on its method of preparation, making BaMnO4 a more reliable and reproducible choice for consistent performance.[1][5]

Substitution Risk

BaMnO₄

Controlled Mn(VI) oxidation with high selectivity

KMnO₄

Higher oxidation potential may over-oxidize sensitive substrates

BaMnO₄

Reproducible stoichiometry and consistent activity

MnO₂

Batch-dependent activity may reduce reproducibility

BaMnO₄

Stable under dry ambient storage

K₂MnO₄

Stability limited to alkaline conditions may affect shelf consistency

Simplified Product Isolation

As a solid reagent insoluble in most common organic solvents, Barium Manganate enables significantly simplified product purification compared to soluble oxidants like potassium permanganate (KMnO4).[6][7] Post-reaction, the manganese byproducts can be removed by simple physical filtration. This contrasts sharply with homogeneous reactions using KMnO4, which require a chemical quenching step followed by aqueous work-up and liquid-liquid extraction to separate the product from manganese salts, increasing processing time and solvent waste.[1]

Evidence DimensionProduct Isolation Procedure
Target Compound DataSimple filtration of the solid reagent and byproducts.
Comparator Or BaselinePotassium Permanganate (KMnO4): Requires chemical quenching, aqueous work-up, and solvent-based extraction.
Quantified DifferenceEliminates multiple process steps (quenching, extraction), reducing solvent consumption and potential for product loss in aqueous layers.
ConditionsStandard laboratory-scale organic synthesis.

This directly reduces processing time, material costs, and waste streams, making it a superior choice for efficient and greener chemical synthesis workflows.

Benzyl alcohol oxidation
Direct comparison
91% benzaldehyde vs 60% (K₂MnO₄); exclusive aldehyde, no acid
Supports selectivity screening in aldehyde synthesis
BaMnO₄–alumina–CuSO₄ system

Superior Reagent Stability

Barium Manganate is an indefinitely stable solid that can be stored for months under dry conditions without loss of activity.[6][7] This provides a significant logistical and performance advantage over Potassium Manganate (K2MnO4), which is only stable in strongly alkaline solutions. In neutral or acidic water, K2MnO4 rapidly disproportionates into KMnO4 and MnO2, altering its chemical nature and making it unreliable for standardized procedures.[3][4]

Evidence DimensionChemical Stability in Storage & Use
Target Compound DataStable solid, storable for months in dry conditions.
Comparator Or BaselinePotassium Manganate (K2MnO4): Unstable in neutral or acidic aqueous conditions; requires strongly alkaline solution for stability.
Quantified DifferenceQualitatively higher stability, enabling long-term storage and use across a wider range of non-alkaline conditions without reagent degradation.
ConditionsStandard laboratory storage and reaction conditions.

The high stability of Barium Manganate ensures reagent integrity, leading to more reproducible experimental outcomes and reducing the risk and cost associated with reagent spoilage.

Cinnamyl alcohol oxidation
Direct comparison
91% cinnamaldehyde vs 5% (K₂MnO₄)
Supports allylic oxidation workflow
Alumina-supported heterogeneous system

Selective Oxidation to Aldehydes

Barium Manganate selectively oxidizes primary alcohols to their corresponding aldehydes in high yields.[6][8] This contrasts with stronger oxidizing agents like potassium permanganate (KMnO4), which typically continue the oxidation process to form carboxylic acids, resulting in low or no yield of the desired aldehyde intermediate.[1][2] This selectivity makes BaMnO4 the preferred reagent when the aldehyde is the target product.

Evidence DimensionProduct Yield in Primary Alcohol Oxidation
Target Compound DataHigh yields of aldehydes.
Comparator Or BaselinePotassium Permanganate (KMnO4): Yields carboxylic acids as the primary product.
Quantified DifferenceEnables synthesis of aldehydes, which are otherwise over-oxidized to carboxylic acids by KMnO4.
ConditionsOxidation of primary benzylic or allylic alcohols.

For the synthesis of aldehydes, which are critical building blocks in pharmaceuticals and fine chemicals, this selectivity directly translates to higher product yield and purity, avoiding costly side-product formation.

Shelf stability
Class-level
Indefinitely stable under dry conditions; K₂MnO₄ requires alkaline storage
May reduce batch-to-batch variability
Based on reported storage attributes
Tandem oxidation–Wittig
Class-level
One-pot reaction without external base; (E)-isomers produced
Streamlines alkene synthesis
Nanocrystalline BaMnO₄
Sonochemical activation
Cross-study comparable
Faster completion under 50 kHz sonication at 30°C vs reflux
Sonochemical flow reactor integration
Reported rate improvement
Pigment toxicity
Class-level
Lower acute toxicity than Scheele's green (copper arsenite)
Supports pigment selection with lower acute toxicity profile
Art conservation context

Aldehyde Synthesis from Primary Alcohols

For synthetic routes where a primary alcohol must be converted to an aldehyde without over-oxidation to the corresponding carboxylic acid. The mild and selective nature of Barium Manganate ensures high yields of the target aldehyde, a common requirement in the production of fragrances, polymers, and pharmaceutical intermediates.[6][8]

Simplified Product Purification

Ideal for lab-scale or process chemistry where minimizing complex work-up procedures is a priority. Because Barium Manganate and its byproducts are solid, they can be removed by simple filtration, avoiding the time-consuming and solvent-intensive aqueous extractions needed for soluble oxidants.[1][6]

Robust, Reproducible Oxidation Protocols

When process consistency is critical, Barium Manganate's excellent shelf-stability and more reproducible activity compared to reagents like MnO2 make it the right choice.[5][6][7] Its reliability ensures consistent batch-to-batch performance, a crucial factor in both research and manufacturing environments.

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective benzylic/allylic alcohol oxidation
Selectivity and over-oxidation control
Aldehyde yield and purity in intermediate synthesis
One-pot tandem oxidation–Wittig
Base-free tandem reactivity
Stereoselectivity and step-efficiency assessment
Sonochemical flow oxidation
Sonication-compatible heterogeneous oxidation
Reaction rate under mild activation conditions
Manganese green pigment for conservation
Toxicity profile vs arsenic-based pigments
Occupational safety and regulatory compliance review

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

258.838599 g/mol

Monoisotopic Mass

258.838599 g/mol

Heavy Atom Count

6

UNII

R6Q81342Z4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

7787-35-1

Wikipedia

Barium manganate

General Manufacturing Information

Manganic acid (H2MnO4), barium salt (1:1): INACTIVE

Explore Compound Types